molecular formula C13H13F2N3O2 B11746445 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid

2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid

Cat. No.: B11746445
M. Wt: 281.26 g/mol
InChI Key: IFCRVMSSEUSDTP-UHFFFAOYSA-N
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Description

2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is a chemical compound with a complex structure that includes a pyrazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are often proprietary and may involve optimized reaction conditions to maximize yield and purity. These methods typically include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13F2N3O2

Molecular Weight

281.26 g/mol

IUPAC Name

2-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]benzoic acid

InChI

InChI=1S/C13H13F2N3O2/c1-8-11(7-18(17-8)13(14)15)16-6-9-4-2-3-5-10(9)12(19)20/h2-5,7,13,16H,6H2,1H3,(H,19,20)

InChI Key

IFCRVMSSEUSDTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2C(=O)O)C(F)F

Origin of Product

United States

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